2,4-dichloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2,4-dichloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C18H16Cl2N2O2 and its molecular weight is 363.24. The purity is usually 95%.
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Scientific Research Applications
Regioselectivity and Synthetic Pathways
A study focusing on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, closely related to the specified compound, elucidates its importance in medicinal chemistry for creating derivatives with pharmacological activities such as antibacterial and antiviral properties. The research demonstrates the acid/base behavior and possible reaction paths, offering insights into synthetic versatility and biological activity enhancement (Batalha et al., 2019).
Antimicrobial Applications
Compounds structurally similar to the specified chemical have been synthesized and evaluated for their potential as antimicrobial agents. For instance, new quinazolines showing promising antibacterial and antifungal activities highlight the potential use of these compounds in combating infectious diseases. The synthesis process and characterization of these compounds contribute significantly to the development of new therapeutic agents (Desai et al., 2007).
Synthetic Methodology Enhancement
Research into the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds explores innovative one-step reactions, emphasizing the compound's role in advancing synthetic organic chemistry. Such studies not only provide new methodologies for synthesizing complex molecules but also pave the way for creating derivatives with improved biological activities (Chau et al., 1982).
Corrosion Inhibition Properties
The corrosion inhibition properties of benzoxazines, related to the specified compound, on mild steel in hydrochloric acid solution have been evaluated, demonstrating the chemical's potential in industrial applications. These findings open avenues for the development of new materials and coatings that can protect against corrosion, thus extending the lifespan of metal structures and components (Kadhim et al., 2017).
Catalytic Applications
The catalytic synthesis of tetrahydrofuro[2,3-c]isoquinolinones via a cobalt-catalyzed oxidative [4+2] annulation of benzamides with dihydrofuran is another research area. This study underscores the role of the chemical structure in facilitating catalytic reactions that are crucial for the development of novel pharmaceuticals and organic materials (Zhang et al., 2021).
Mechanism of Action
Benzamide derivatives are known to have various biological activities, including antibacterial, antifungal, and anti-inflammatory effects . They can interact with various biological targets, such as enzymes or receptors, and modulate their activity .
Tetrahydroquinoline is a type of heterocyclic compound that is also found in many biologically active molecules. It’s known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
2,4-dichloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-2-22-16-7-5-13(9-11(16)3-8-17(22)23)21-18(24)14-6-4-12(19)10-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLLUKMFJNKOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.